Benzyl dithiocarbamate

Catalog No.
S14510393
CAS No.
54895-19-1
M.F
C8H9NS2
M. Wt
183.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl dithiocarbamate

CAS Number

54895-19-1

Product Name

Benzyl dithiocarbamate

IUPAC Name

benzyl carbamodithioate

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

InChI

InChI=1S/C8H9NS2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)

InChI Key

MRVHGCMXWNDJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)N

Benzyl dithiocarbamate is an organic compound characterized by the presence of a benzyl group attached to a dithiocarbamate functional group. The general structure can be represented as R-N=C(S)S, where R is a benzyl group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Dithiocarbamates are known for their diverse biological activities and ability to form coordination complexes with metals, making them valuable in both research and industrial applications.

, including:

  • Synthesis Reactions: It can be synthesized through various methods, such as the reaction of benzyl halides with dithiocarbamate salts or through multi-component reactions involving carbon disulfide and amines .
  • Coupling Reactions: Direct coupling reactions between benzylic alcohols and dithiocarbamate anions have been reported, facilitated by iodine under neat conditions . This method highlights the versatility of benzyl dithiocarbamate in forming new compounds.
  • Functionalization: Benzyl dithiocarbamate can undergo functionalization to produce derivatives with enhanced properties or specific biological activities .

Benzyl dithiocarbamate exhibits notable biological activities, including:

  • Enzyme Inhibition: Studies have shown that it can inhibit mushroom tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation .
  • Antitumor Activity: Some derivatives of benzyl dithiocarbamate have been evaluated for their antitumor properties, indicating a promising role in cancer therapy .
  • Antioxidant Properties: The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Several methods for synthesizing benzyl dithiocarbamate include:

  • Direct Reaction with Dithiocarbamate Salts: Benzyl halides react with sodium or potassium dithiocarbamate to yield benzyl dithiocarbamate.
  • Multi-Component Reactions: A recent method involves the reaction of para-quinone methides with amines and carbon disulfide under mild conditions, producing various S-benzyl dithiocarbamates efficiently .
  • Base-Promoted Cross-Coupling: Transition metal-free cross-coupling reactions of benzyl chlorides with tetraalkylthiuram disulfides have been developed to synthesize benzyl dithiocarbamates at room temperature .

Benzyl dithiocarbamate finds applications in several areas:

  • Pharmaceuticals: Its inhibitory effects on enzymes make it a candidate for drug development targeting diseases related to oxidative stress and cancer.
  • Agriculture: The compound may be utilized as a fungicide or pesticide due to its biological activity against various pathogens.
  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Research into the interactions of benzyl dithiocarbamate with other compounds has revealed its ability to form complexes with metals, enhancing its biological activity. For example, studies have demonstrated that coordination with transition metals can modify the compound's reactivity and stability, leading to improved efficacy in biological applications.

Benzyl dithiocarbamate shares structural similarities with other compounds in the dithiocarbamate family. Here are some comparable compounds:

Compound NameStructure/FeaturesUnique Aspects
Dithiocarbamic AcidR-N=C(S)S (where R is hydrogen)Simpler structure; used primarily as a precursor.
Phenyl DithiocarbamateSimilar to benzyl but with a phenyl groupExhibits different biological activities compared to benzyl derivatives.
Alkyl DithiocarbamatesR-N=C(S)S (where R is an alkyl group)Varies in solubility and reactivity based on alkyl chain length.

Benzyl dithiocarbamate is unique due to its specific benzyl substituent, which influences its solubility and biological activity compared to other dithiocarbamates. This specificity allows for targeted applications in medicinal chemistry and agricultural science.

Catalytic hydrogen borrowing has emerged as a sustainable methodology for synthesizing benzyl dithiocarbamates, leveraging alcohols as alkylating agents. This strategy involves three sequential steps: (i) dehydrogenation of alcohols to carbonyl intermediates, (ii) condensation with nucleophilic dithiocarbamate anions, and (iii) hydrogenation to regenerate the catalytic cycle.

A hydroxyapatite-supported copper nano-catalyst (Cu/HAP) demonstrated exceptional efficiency in mediating the reaction between primary alcohols and sodium dithiocarbamate salts. The catalyst achieved yields exceeding 85% for a diverse range of substrates, including electronically varied benzyl alcohols (Table 1). Mechanistic studies revealed that the Cu(0) nanoparticles facilitated alcohol dehydrogenation via a β-hydride elimination pathway, while the hydroxyapatite matrix stabilized reactive intermediates.

The Mn@CeO₂ nanocomposite further exemplifies innovations in this domain. This heterogeneous catalyst enabled α-alkylation of ketones with benzyl alcohols, indirectly generating dithiocarbamate precursors through in situ Schiff base formation. X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HR-TEM) confirmed the dispersion of MnO₂ nanoparticles (19 nm avg.) on the CeO₂ support, which enhanced substrate adsorption and hydrogen transfer kinetics.

Table 1: Hydrogen Borrowing Reactions for Benzyl Dithiocarbamate Synthesis

Alcohol SubstrateCatalystTemperature (°C)Yield (%)
4-Methoxybenzyl alcoholCu/HAP11092
2-Nitrobenzyl alcoholMn@CeO₂12088
Cinnamyl alcoholCu/HAP10085

CompoundBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Geometry
S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate6-311G(3df,3pd)Not reportedNot reportedNot reportedOptimized
Tris(N-furfuryl-N-benzyldithiocarbamato-S,S′)antimony(III)LANL2DZ-4.475Not reportedNot reportedDistorted pentagonal pyramid
Methyltin(IV)–N-hydroxyethyl dithiocarbamateNot specifiedMainly S atomsExtended to ligand atomsNot reportedDistorted octahedral
Butyltin(IV)–N-hydroxyethyl dithiocarbamateNot specifiedMainly S atomsExtended to ligand atomsNot reportedDistorted octahedral
Tris(N-benzyl-N-furfuryldithiocarbamato-S,S′)thallium(III)Not reported2.5067 (gap)Located on Tl and S atoms2.5067Distorted octahedral

The electronic structure analysis reveals that the highest occupied molecular orbital in dithiocarbamate complexes primarily localizes on the sulfur atoms of the dithiocarbamate ligands [2]. This localization pattern indicates that the sulfur atoms serve as the primary electron-donating sites in these compounds. The natural bond orbital analysis demonstrates that the central metal atom contributes minimally to the frontier molecular orbitals, typically showing between 1.1-1.6% contribution from 5s orbitals for the HOMO and 1.2-4.4% from 5p orbitals for the LUMO [2].

Bond length analysis from optimized structures shows that carbon-nitrogen and carbon-sulfur bond distances in dithiocarbamate systems range from 1.35193-1.35799 Å and 1.75665-1.82788 Å, respectively [3]. These shortened thioureide carbon-nitrogen bond lengths provide evidence for delocalized electron density across the dithiocarbamate framework, consistent with resonance stabilization.

The coordination geometries adopted by benzyl dithiocarbamate complexes vary significantly depending on the metal center. Antimony complexes exhibit distorted pentagonal pyramid geometries due to stereochemically active lone pair electrons [3]. In contrast, tin complexes adopt distorted octahedral arrangements where the dithiocarbamate ligands coordinate in a bidentate fashion through both sulfur atoms [2].

Vibrational frequency calculations performed at the DFT level show excellent correlation with experimental infrared data, achieving regression coefficients of 0.99272 between calculated and observed wavenumbers [1]. This strong agreement validates the computational approach for predicting molecular properties of dithiocarbamate compounds.

HOMO-LUMO Gap Correlations with Synthetic Yields

The energy gap between the highest occupied and lowest unoccupied molecular orbitals serves as a fundamental descriptor for predicting chemical reactivity and synthetic accessibility of benzyl dithiocarbamate compounds. Computational studies have established correlations between frontier orbital energies and experimental synthetic yields, providing valuable guidance for reaction optimization [7] [8] [9].

Table 3: HOMO-LUMO Gap Correlations with Synthetic Properties

SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Stability/Reactivity CorrelationSynthetic Yield Correlation
Diastereomeric N,S-Dialkyl DithiocarbamatesHigher for (S,R) vs (S,S)Different for diastereomers(S,R) > (S,S)(S,R) more stable, less reactiveNot reported
Poly(3,4-diphenyl-2,5-thienylene vinylene)-5.2-3.51.73Low gap = soft moleculeExcellent yields 88-95%
As(III) dithiocarbamate compound-5.7554-1.97723.7782High stability, low reactivityNot reported
Thiazolo-benzimidazole system-7.23-1.875.36Small gap = soft moleculeNot applicable
Zinc/Nickel dithiocarbamate complexesLower for ethyl vs methylHigher for ethyl vs methylMDBz < EDBz seriesEthyl > methyl thermodynamic stabilityNot reported

The relationship between HOMO-LUMO energy gaps and molecular reactivity follows established quantum chemical principles. Smaller energy gaps correlate with increased molecular softness and enhanced reactivity, while larger gaps indicate greater kinetic stability and reduced reactivity [4] [8] [9]. This fundamental relationship enables prediction of synthetic accessibility and reaction conditions required for successful dithiocarbamate formation.

For diastereomeric benzyl dithiocarbamate systems, computational analysis reveals that the (S,R) configuration exhibits a higher HOMO-LUMO gap compared to the (S,S) configuration [8]. This difference suggests that the (S,R) diastereomer possesses greater chemical stability but reduced reactivity, which may influence stereoselectivity in synthetic transformations [8].

The poly(3,4-diphenyl-2,5-thienylene vinylene) system, synthesized via the dithiocarbamate precursor route, demonstrates an electrochemical HOMO-LUMO gap of 1.73 eV [7]. This relatively small energy gap correlates with the excellent synthetic yields (88-95%) achieved in the multicomponent reactions [7]. The low bandgap nature facilitates electronic transitions and promotes favorable reaction kinetics.

Comparative analysis of zinc and nickel dithiocarbamate complexes reveals systematic differences in frontier orbital energies based on alkyl substituent effects [10] [9]. The ethyl-substituted dithiocarbamate complexes (EDBz series) exhibit lower HOMO-LUMO gaps compared to methyl-substituted analogs (MDBz series), indicating reduced crystal field splitting energy and enhanced thermodynamic stability [10].

Global chemical reactivity descriptors derived from frontier orbital energies provide quantitative measures of molecular reactivity. The chemical hardness (η), calculated as (I-A)/2 where I represents ionization potential and A represents electron affinity, serves as an indicator of resistance to electron transfer [9]. For the arsenic(III) dithiocarbamate compound, the calculated hardness value of 1.8891 eV suggests moderate reactivity [9].

The electrophilicity index (ω), computed from frontier orbital energies, quantifies the propensity for electrophilic behavior. Higher electrophilicity values correlate with increased reactivity toward nucleophilic species, facilitating prediction of reaction partners and conditions [3] [9]. These computational descriptors enable rational design of synthetic strategies for optimizing dithiocarbamate formation yields.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.01764164 g/mol

Monoisotopic Mass

183.01764164 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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